
Bufuralol hydrochloride
説明
Overview of Bufuralol Hydrochloride as a Beta-Adrenoceptor Modulator
This compound is a potent, non-selective beta-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at both β1 and β2 adrenergic receptors. medchemexpress.commedchemexpress.comnih.gov This action is comparable in potency to propranolol. nih.gov In addition to its antagonist effects, bufuralol also exhibits partial agonist activity, meaning it can weakly activate the receptors it blocks. medchemexpress.comnih.govwikipedia.org The beta-adrenoceptor blocking activity is primarily attributed to its (-)-isomer. nih.gov
The chemical structure of bufuralol is unique among beta-blockers. While most are based on an aryloxypropanolamine structure, bufuralol is a benzofuran-2-ethanolamine derivative. nih.govwikipedia.org Specifically, its chemical name is 1-(7-Ethylbenzofuran-2-yl)-2-tert.-butylamino-1-hydroxyethane hydrochloride. nih.gov
Historical Context of this compound in Pharmaceutical Research
The investigation into bufuralol's pharmacological properties dates back to at least the late 1970s. nih.gov Early research focused on its potential as an antianginal and antihypertensive agent. scbt.com Pharmacodynamic and pharmacokinetic studies in humans were being conducted by the mid-1980s to understand its effects and behavior in the body. caymanchem.com Over time, its primary significance shifted from a potential therapeutic agent to a crucial tool for studying drug metabolism.
Scope and Significance of this compound Research
The paramount significance of this compound in modern research lies in its role as a probe substrate for the cytochrome P450 2D6 (CYP2D6) enzyme. medchemexpress.commedchemexpress.comcaymanchem.com CYP2D6 is a critical enzyme responsible for the metabolism of approximately 20-25% of all clinically used drugs. nih.gov The enzyme exhibits significant genetic polymorphism, leading to variations in drug metabolism among individuals, who can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov
Bufuralol is extensively used to characterize the activity of CYP2D6 and to study the impact of genetic variations on drug metabolism. medchemexpress.comnih.gov The primary metabolic reaction is the 1'-hydroxylation of bufuralol to form 1'-hydroxy-bufuralol. nih.govnih.gov The rate of this reaction serves as a sensitive in vitro marker for CYP2D6 activity and the debrisoquine-type polymorphism of drug oxidation. nih.gov Research has also identified other metabolites, such as 1-oxobufuralol (M1-bufuralol) and M2-bufuralol, particularly in studies using rat hepatic microsomes. researchgate.net
Furthermore, while CYP2D6 is the primary enzyme responsible for bufuralol metabolism, research has shown that other enzymes, such as CYP2C19 and CYP1A2, can also contribute to its 1'-hydroxylation, albeit to a lesser extent. caymanchem.comnih.gov This highlights the complexity of drug metabolism and the value of bufuralol in elucidating these pathways.
Detailed Research Findings
Bufuralol Metabolism Kinetics
Studies on bufuralol metabolism have provided detailed kinetic data. For instance, in human liver microsomes, the 1'-hydroxylation of bufuralol follows Michaelis-Menten kinetics. nih.gov
Enzyme/System | Apparent Km (μM) | Apparent Vmax (nmol/mg protein/h) | Reference |
Human Liver Microsomes (Sample 1) | 61 | 3.2 | nih.gov |
Human Liver Microsomes (Sample 2) | 171 | 5.8 | nih.gov |
Recombinant CYP2D6 | ~5.1 | - | nih.gov |
Recombinant CYP2C19 | 36 | - | nih.gov |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
The intrinsic clearance for bufuralol 1'-hydroxylation is significantly higher with CYP2D6 compared to CYP2C19, indicating the former's greater efficiency in metabolizing the compound. nih.gov
Stereoselectivity in Bufuralol Metabolism
The metabolism of bufuralol is stereoselective. Research has identified two cytochrome P-450 isozymes, P-450 buf I and P-450 buf II, involved in its metabolism. tandfonline.com
Isozyme | Stereoselectivity ((-)/(+) ratio) | Km for Bufuralol | Reference |
P-450 buf I | 0.16 | Markedly lower | tandfonline.com |
P-450 buf II | 0.99 | Higher | tandfonline.com |
This demonstrates that P-450 buf I metabolizes the (-)-enantiomer of bufuralol much more readily than the (+)-enantiomer. tandfonline.com
特性
IUPAC Name |
2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBONRGCLLBWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54340-62-4 (Parent) | |
Record name | Bufuralol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50975052 | |
Record name | Bufuralol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-91-6, 59652-29-8 | |
Record name | Bufuralol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60398-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufuralol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufuralol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufuralol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFURALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66IY7Q7S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemistry and Enantiomeric Research of Bufuralol Hydrochloride
Stereoisomers and Their Pharmacological Differentiation
The pharmacological actions of bufuralol are highly dependent on the spatial arrangement of its stereoisomers. The differential interaction of these enantiomers with their biological targets leads to distinct activity profiles.
1'R-Bufuralol and 1'S-Bufuralol Enantiomeric Activity Profiles
The beta-adrenoceptor blocking activity of bufuralol is predominantly associated with the (-)-isomer, which corresponds to the 1'S-bufuralol enantiomer. researchgate.netnih.govresearchgate.net This enantiomer is significantly more potent as a β-adrenoceptor antagonist compared to its 1'R counterpart. researchgate.netnih.gov In contrast, the metabolites of (1'R)-bufuralol demonstrate minimal to no pharmacological activity. mdpi.com
Differential Beta-Adrenoceptor Blocking Potency of Enantiomers
Research has consistently shown that the 1'S-enantiomer of bufuralol possesses much higher beta-adrenoceptor blocking potency than the 1'R-enantiomer. researchgate.netnih.gov This stereoselectivity is a common feature among beta-blockers, where one enantiomer is responsible for the majority of the therapeutic effect. ualberta.ca All stereoisomers of bufuralol's metabolites that have an S configuration in the hydroxylamine side chain exhibit potent beta-2 antagonist activity, which is comparable to that of (S)-bufuralol itself. nih.gov However, there is a wide range of antagonist potencies observed at the beta-1 receptor. nih.gov
Intrinsic Sympathomimetic Activity of Enantiomers
Bufuralol is characterized by its intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-adrenoceptors while blocking the effects of more potent agonists. ncats.ioncats.io Partial beta-1 agonist activity has been observed not only with all stereoisomers having the S configuration in the hydroxylamine side chain but also with some of the R configuration derivatives. nih.gov
Membrane Stabilizing Properties of Optical Isomers
Both optical isomers of bufuralol exhibit membrane-stabilizing properties. researchgate.netresearchgate.net This effect is separate from their beta-blocking activity and is a characteristic shared by several other beta-blockers.
Stereoselective Metabolism of Bufuralol Hydrochloride Enantiomers
Aliphatic and Aromatic Hydroxylation Pathways
The metabolism of bufuralol proceeds through two primary pathways: aliphatic and aromatic hydroxylation. nih.govresearchgate.net The main metabolic route for (-)-bufuralol (the more active isomer) is aromatic hydroxylation. researchgate.netnih.gov Conversely, the primary pathway for (+)-bufuralol is conjugation. researchgate.netnih.gov Both enantiomers also undergo aliphatic hydroxylation. researchgate.netnih.gov The 1'R-enantiomer is hydroxylated at a rate approximately three times higher than the opposite enantiomer. researchgate.netmdpi.com
The hydroxylation of the ethyl group at the 7-position of the aromatic ring, known as 1''-hydroxylation, is a major metabolic pathway. researchgate.netnih.gov This process creates a new chiral center, leading to the formation of four diastereomers of 1''-hydroxybufuralol. researchgate.netnih.gov In human liver microsomes, 1'R-bufuralol is a much more preferred substrate for this 1''-hydroxylation than 1'S-bufuralol. nih.gov The primary enzyme responsible for this reaction is CYP2D6, with CYP1A2 and CYP2C19 also playing a role. ncats.ionih.gov
Table 1: Summary of Bufuralol Enantiomer Properties
Property | 1'S-Bufuralol ((-)-isomer) | 1'R-Bufuralol ((+)-isomer) |
---|---|---|
Beta-Adrenoceptor Blocking Potency | High researchgate.netnih.gov | Low researchgate.netnih.gov |
Primary Metabolic Pathway | Aromatic Hydroxylation researchgate.netnih.gov | Conjugation researchgate.netnih.gov |
Intrinsic Sympathomimetic Activity | Present nih.gov | Present in some derivatives nih.gov |
Membrane Stabilizing Properties | Present researchgate.netresearchgate.net | Present researchgate.netresearchgate.net |
Rate of 1''-Hydroxylation | Slower researchgate.net | Faster (approx. 3-fold) researchgate.netmdpi.com |
Formation of Active Diastereomeric Metabolites (Alcohol and Ketone)
The metabolism of bufuralol involves the hydroxylation of the ethyl group at the 7-position of the benzofuran ring, a process known as 1"-hydroxylation. This reaction introduces a new chiral center, resulting in the formation of four diastereomeric alcohol metabolites, known as 1"-hydroxybufuralol (1"-OH-BF). nih.govresearchgate.net Further oxidation of these alcohol metabolites leads to the formation of corresponding ketone metabolites, referred to as 1"-oxobufuralol (1"-Oxo-BF). nih.gov Both the alcohol and ketone metabolites have been shown to possess beta-adrenoceptor blocking activity. nih.govnih.gov
The formation of these diastereomers is highly dependent on the specific cytochrome P450 enzymes involved. In individuals with normal CYP2D6 activity, the metabolism shows a preference for the formation of certain diastereomers. However, in individuals with low CYP2D6 activity, other enzymes like CYP2C19 can play a more significant role, leading to a different diastereomeric ratio of the metabolites. nih.govresearchgate.net
The stereoisomers of the alcohol metabolite, 2-[(tert-butylamino)methyl]-7-methyl-2,7-benzofurandimethanol, and the ketone metabolite, 2-[2-(tert-butylamino)-1-hydroxyethyl]-7-benzofuranyl methyl ketone, have been synthesized and their pharmacological activities evaluated. nih.gov
Table 1: Bufuralol and its Primary Metabolites
Compound Name | Abbreviation | Metabolic Pathway |
---|---|---|
(S)-(-)-Bufuralol | (S)-BF | Parent Drug |
(R)-(+)-Bufuralol | (R)-BF | Parent Drug |
1"-Hydroxybufuralol | 1"-OH-BF | 1"-Hydroxylation |
Differential Activity of 1'R-Bufuralol Metabolites
Research has indicated that the metabolites derived from the (1'R)-enantiomer of bufuralol exhibit minimal or no pharmacological activity. mdpi.com In contrast, the metabolites originating from the (1'S)-enantiomer, specifically the alcohol and ketone diastereomers, are active. mdpi.com
Studies examining the beta-adrenoceptor activity of the synthesized stereoisomers of the alcohol and ketone metabolites have provided further insights. nih.gov All stereoisomers that possess the (S) configuration in the hydroxylamine side chain demonstrated potent beta-2 antagonist activity, which was comparable to that of (S)-bufuralol itself. nih.gov However, a significant variation in antagonist potency was observed at the beta-1 receptor. Among the metabolites, only one of the alcohol diastereomers was found to be more active than (S)-bufuralol at the beta-1 receptor. nih.gov
Interestingly, partial beta-1 agonist activity was not only associated with all the stereoisomers having the (S) configuration in the hydroxylamine side chain but also with some of the (R) configuration derivatives, particularly one of the (R)-ketone metabolites. nih.gov This suggests that the stereochemistry of the substituent at the 7-position of the benzofuran ring significantly influences the interaction with the beta-1 receptor more than the beta-2 receptor. nih.gov
The (1'R)-enantiomer of bufuralol is hydroxylated at a rate approximately three times higher than the (1'S)-enantiomer. mdpi.com In both cases, the hydroxylation preferentially produces the product with a 1''R chiral center. mdpi.com
Table 2: Compound Names Mentioned
Compound Name |
---|
This compound |
(S)-(-)-Bufuralol |
(R)-(+)-Bufuralol |
1"-Hydroxybufuralol |
1"-Oxobufuralol |
2-[(tert-butylamino)methyl]-7-methyl-2,7-benzofurandimethanol |
Pharmacodynamics of Bufuralol Hydrochloride
Beta-Adrenoceptor Antagonism and Partial Agonism
Bufuralol is characterized by its dual action as both a potent antagonist and a partial agonist at beta-adrenoceptors. medchemexpress.comncats.iomedchemexpress.com This dualistic nature distinguishes it from many other beta-blockers.
Non-selective Beta-Adrenoceptor Blocking Effects
Bufuralol hydrochloride acts as a non-cardioselective beta-adrenergic blocker, meaning it does not preferentially target a specific type of beta-adrenoceptor. apexbt.comncats.io Its non-selective blocking properties are comparable in potency to those of propranolol. apexbt.comnih.gov This action has been demonstrated in various animal models where it effectively counteracts the effects of beta-adrenoceptor stimulants. apexbt.com In addition to its antagonist properties, bufuralol also exhibits membrane-stabilizing properties. nih.gov Unlike pure antagonists, bufuralol possesses intrinsic sympathomimetic activity, which is evident by its ability to cause tachycardia in rats that have been treated with reserpine. apexbt.com
Beta1 and Beta2 Adrenoceptor Affinity
As a non-selective agent, bufuralol demonstrates affinity for both β1 and β2-adrenergic receptors. ncats.iosigmaaldrich.comresearchgate.net This broad-spectrum activity contributes to its diverse pharmacological effects. ncats.io Studies have confirmed that bufuralol is a non-specific beta-blocking agent with affinity for both receptor subtypes. nih.gov
Comparative Analysis with Propranolol
Bufuralol's pharmacological profile is often compared to that of propranolol, a well-known non-selective beta-blocker. apexbt.comnih.gov Both drugs exhibit similar potency in their beta-adrenoceptor blocking actions. apexbt.comnih.gov However, a key difference lies in bufuralol's partial agonist activity, a property not shared by the pure antagonist propranolol. apexbt.comnih.gov
In clinical studies involving exercise-induced tachycardia, both bufuralol and propranolol have been shown to reduce heart rate. apexbt.comnih.gov For instance, bufuralol at doses of 60 and 120 mg produced a similar reduction in exercise tachycardia as 40 mg of propranolol. apexbt.comnih.gov However, higher doses of propranolol (160 mg) resulted in a greater reduction than the tested doses of bufuralol. apexbt.comnih.gov
Feature | Bufuralol | Propranolol |
Receptor Selectivity | Non-selective (β1 and β2) ncats.iosigmaaldrich.com | Non-selective (β1 and β2) nih.gov |
Partial Agonist Activity | Present apexbt.commedchemexpress.comnih.gov | Absent (Pure Antagonist) nih.gov |
Membrane Stabilizing Properties | Present nih.gov | Present nih.gov |
Cellular and Molecular Mechanisms of Action
The pharmacodynamic effects of bufuralol are rooted in its interactions at the cellular and molecular level, specifically its binding to beta-adrenoceptors and subsequent modulation of signal transduction pathways.
Receptor Binding Studies
Receptor binding assays have been instrumental in characterizing the interaction of bufuralol with beta-adrenoceptors. In one study, both bufuralol and propranolol were found to compete for the binding of a radioligand, 3H-CGP 12177, at beta-adrenoceptors in rat reticulocytes. nih.gov The mean Ki-values, which represent the inhibitory constant, were determined to be 19.6 ng/plasma for bufuralol and 6.7 ng/plasma for propranolol, indicating propranolol has a higher binding affinity in this model. nih.gov These studies also confirmed bufuralol's partial agonism, showing an intrinsic activity of approximately 5% relative to the full agonist isoprenaline in vitro. nih.gov
Signal Transduction Modulation
As a beta-adrenoceptor antagonist, bufuralol modulates intracellular signaling pathways that are typically activated by catecholamines like epinephrine and norepinephrine. drugbank.com Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, stimulate adenylate cyclase to produce cyclic AMP (cAMP), a key second messenger. drugbank.com By blocking these receptors, bufuralol prevents this signaling cascade.
The partial agonist activity of bufuralol means that it can weakly stimulate these pathways in the absence of a full agonist. nih.gov This intrinsic sympathomimetic activity can lead to different physiological outcomes compared to pure antagonists. For example, while propranolol exerts effects opposite to the full agonist isoprenaline on heart rate and stroke volume, bufuralol does not significantly influence these parameters at rest. nih.gov
Membrane Stabilizing Properties
The membrane-stabilizing properties of bufuralol are evident in its ability to reduce the maximum rate of depolarization of the cardiac action potential, a key electrophysiological effect. This action is characteristic of Class I antiarrhythmic drugs and is attributed to the blockade of fast sodium channels in the cardiac cell membrane. By slowing the influx of sodium, bufuralol can decrease the excitability of myocardial tissue and prolong the effective refractory period, which can contribute to its antiarrhythmic effects.
Research has demonstrated that bufuralol's membrane-stabilizing activity is comparable in potency to that of propranolol. apexbt.comglpbio.com This property is independent of its β-adrenoceptor antagonism and is observed at concentrations that may be higher than those required for β-blockade. The clinical significance of this membrane-stabilizing effect in the context of its therapeutic use is an area of ongoing investigation.
Detailed research findings have further elucidated the electrophysiological effects of bufuralol. Studies on isolated cardiac preparations have provided quantitative data on its impact on action potential parameters. These investigations confirm that bufuralol's primary membrane-stabilizing action is the depression of the rapid inward sodium current, which is consistent with its classification as having quinidine-like effects.
Table 1: Electrophysiological Effects of this compound
Parameter | Effect | Mechanism of Action |
Maximum Rate of Depolarization (Vmax) | Decrease | Blockade of fast sodium channels |
Action Potential Amplitude | Decrease | Reduced sodium influx |
Effective Refractory Period | Prolongation | Delayed recovery of sodium channels |
Conduction Velocity | Decrease | Slower propagation of the action potential |
Pharmacokinetics and Biotransformation of Bufuralol Hydrochloride
Absorption and Distribution Studies
Following oral administration, bufuralol is absorbed and reaches peak plasma concentrations. Studies in humans have shown that after single oral doses, the time to reach peak plasma concentration (Tmax) for bufuralol was observed at 1.5 hours for a 7.5 mg dose and 2 hours for higher doses. nih.gov The elimination half-life of bufuralol exhibits variability among individuals, with one study reporting a half-life of approximately 2.6 hours in six subjects and a longer half-life of around 4.8 hours in three other subjects, suggesting bimodal metabolism in the human population. nih.gov
The disposition and metabolism of bufuralol are stereoselective. Following administration of the individual enantiomers, the plasma levels and area under the plasma curve (AUC) of the active (-)-bufuralol isomer were found to be higher than those of the (+)-isomer, with a correspondingly lower plasma clearance. nih.gov Both isomers are almost entirely cleared from the body through metabolism. nih.gov
Metabolic Pathways and Enzyme Systems
The biotransformation of bufuralol is complex, involving several metabolic pathways and enzyme systems. The primary route of metabolism is oxidation, catalyzed by the cytochrome P450 superfamily of enzymes. ncats.ionih.gov The major metabolic pathway involves the 1''-hydroxylation of the ethyl group located at the 7-position of the aromatic ring. nih.govresearchgate.net This hydroxylation reaction introduces a new chiral center, leading to the formation of four diastereomers of 1''-hydroxybufuralol. researchgate.net Further oxidation of the resulting carbinol metabolite produces a ketone metabolite known as 1''-oxobufuralol. nih.gov Both 1''-hydroxybufuralol and 1''-oxobufuralol have been shown to possess β-adrenoceptor blocking activities that are comparable to or even greater than the parent compound. nih.gov Other identified human metabolites of bufuralol include 6-hydroxybufuralol and 4-hydroxybufuralol. researchgate.netnih.gov
Cytochrome P450 (CYP) Mediated Metabolism
The metabolism of bufuralol is predominantly carried out by the cytochrome P450 system, with several isoforms contributing to its biotransformation. ncats.ionih.gov
Kinetic studies utilizing recombinant human CYP enzymes have unequivocally identified CYP2D6 as the principal enzyme responsible for the 1''-hydroxylation of bufuralol. nih.govcaymanchem.com This specific reaction is widely used as a marker for CYP2D6 activity. researchgate.net The enzyme is active in both liver microsomes and mitochondria, where it has been shown to oxidize bufuralol. nih.gov The critical role of CYP2D6 is further highlighted by the fact that its genetic polymorphisms can significantly impact the metabolism of bufuralol. pharmgkb.org For instance, certain allelic variants of CYP2D6, such as CYP2D6*17, exhibit reduced metabolic activity towards bufuralol. researchgate.net
While CYP2D6 is the primary enzyme, other CYP isoforms also participate in the hydroxylation of bufuralol. ncats.ionih.gov Studies have confirmed the involvement of CYP1A2 and CYP2C19 in the 1''-hydroxylation of bufuralol in human liver microsomes. nih.govcaymanchem.com Characterization of baculovirus-expressed CYP2C19 revealed its capacity to metabolize bufuralol to 1'-hydroxybufuralol. nih.gov The apparent Michaelis constant (Km) for this reaction with recombinant CYP2C19 was approximately 36 µM, which is about 7-fold higher than that for recombinant CYP2D6. nih.gov The intrinsic clearance for this reaction was found to be 37-fold higher with CYP2D6 compared to CYP2C19. nih.gov The involvement of CYP1A2 in bufuralol 1'-hydroxylation has also been confirmed using the recombinant enzyme. nih.gov
The metabolism of bufuralol exhibits significant stereoselectivity, with different CYP enzymes showing distinct preferences for the enantiomers of bufuralol. In vitro experiments have demonstrated that 1'R-bufuralol is a much more favored substrate for 1''-hydroxylation in human liver microsomes compared to 1'S-bufuralol. nih.gov Recombinant CYP2D6 displays a substrate enantioselectivity for (R)-bufuralol over (S)-bufuralol. researchgate.net In contrast, studies with recombinant enzymes have shown that CYP2D6 and CYP2C19 exhibit different diastereomer selectivity in the formation of 1''-hydroxybufuralol from bufuralol. researchgate.net While recombinant CYP2D6 shows a selectivity of 1''R-OH < 1''S-OH for the bufuralol enantiomers, recombinant CYP2C19 displays a selectivity of 1''R-OH > 1''S-OH. researchgate.net
Due to its primary and specific metabolism by CYP2D6, bufuralol hydrochloride is widely utilized as a probe substrate to characterize the activity of this important drug-metabolizing enzyme. medchemexpress.commedchemexpress.comxcessbio.comcaymanchem.com The 1'-hydroxylation of bufuralol is a well-established marker reaction for assessing CYP2D6 function both in vitro and in vivo. fda.gov The use of bufuralol as a probe substrate is crucial for studying the impact of genetic polymorphisms on drug metabolism and for investigating potential drug-drug interactions involving the CYP2D6 enzyme. pharmgkb.orgresearchgate.net
Substrate Specificity for Rat CYP Isoforms
The metabolism of bufuralol in rats is predominantly mediated by the cytochrome P450 (CYP) 2D subfamily of enzymes. nih.govnih.gov Studies utilizing recombinant rat CYP isoforms have demonstrated that all tested isoforms (CYP2D1, CYP2D2, CYP2D3, and CYP2D4) possess the ability to catalyze the 1'-hydroxylation of bufuralol, indicating this is a common catalytic property across the subfamily. nih.gov 1'-hydroxybufuralol is the major metabolite formed by rat hepatic microsomes. nih.gov
However, there are notable differences in affinity and specific reactions among the isoforms. Research has shown that at least two distinct CYP2D isoforms are present in rats, which differ significantly in their affinity for bufuralol. nih.gov CYP2D2, in particular, exhibits an extremely high affinity for bufuralol, with a much lower Michaelis-Menten constant (Km) compared to other rat CYP2D isoforms. nih.gov In contrast, CYP2D3 has a low affinity for bufuralol and its expression increases with development in rats. nih.gov Further research has also implicated CYP2C6 and CYP2C11 in the 1'-hydroxylation of bufuralol in rats. researchgate.net
In addition to hydroxylation, a novel metabolite, 1'2'-ethenylbufuralol, has been identified, and its formation is catalyzed specifically by rat CYP2D4. nih.gov The formation of both 1'-hydroxybufuralol and 1'2'-ethenylbufuralol in rat hepatic microsomes can be inhibited by an anti-CYP2D antibody, confirming that these metabolites are formed by CYP2D isoforms. nih.gov
Table 1: Kinetic Parameters of Bufuralol 1'-Hydroxylation by Rat CYP Isoforms
CYP Isoform | Km (µM) | Vmax (nmol/min/nmol P450) | Source |
---|---|---|---|
Reconstituted CYP2D1 | 7.32 | 1.64 | koreascience.kr |
CYP2D2 (expressed in yeast) | 0.044 | Not Specified | nih.gov |
Hepatic Microsomes (1-week-old rats) | 0.037 | Not Specified | nih.gov |
Hepatic Microsomes (7-week-old rats) | 0.051 and 6.4 (biphasic) | Not Specified | nih.gov |
Metabolite Identification and Characterization
In vitro studies with rat hepatic microsomes have led to the identification of three primary metabolites of bufuralol. researchgate.net These are 1'-hydroxybufuralol, 1'-oxobufuralol (also referred to as M1-bufuralol), and 1'2'-ethenylbufuralol (also referred to as M2-bufuralol). nih.govresearchgate.nettaylorandfrancis.com The structures of these metabolites have been deduced using techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS). researchgate.net
1''-Hydroxybufuralol (1''-OH-BF) Diastereomers
The 1''-hydroxylation of bufuralol's ethyl group at the 7-position of the benzofuran ring introduces a new chiral center into the molecule. researchgate.netnih.gov This results in the formation of four possible diastereomers of 1''-hydroxybufuralol (1''-OH-BF) from the racemic parent drug. nih.govnih.gov The formation of these diastereomers is highly stereoselective in rats. nih.gov
Studies using rat liver microsomal fractions show a significant product stereoselectivity that favors the formation of diastereomers with the 1''R absolute stereochemistry at the newly formed chiral center. researchgate.netnih.gov This preference is observed for both enantiomers of the parent drug. nih.gov Furthermore, the rate of metabolism shows enantioselectivity, with (1'R)-bufuralol being hydroxylated approximately three times more rapidly than (1'S)-bufuralol in rats. researchgate.netnih.gov
Table 2: Stereoselective Formation of 1''-Hydroxybufuralol (1''-OH-BF) Diastereomers in Rat Liver Microsomes
Parent Enantiomer | Diastereomer Ratio | Ratio Value | Source |
---|---|---|---|
(1'R)-Bufuralol | (1'R,1''R)-OH-BF : (1'R,1''S)-OH-BF | 4.5 : 1 | nih.gov |
(1'S)-Bufuralol | (1'S,1''R)-OH-BF : (1'S,1''S)-OH-BF | ~8 : 1 | nih.gov |
1''-Oxobufuralol (1''-Oxo-BF) Formation
The metabolite 1''-oxobufuralol is formed through the further oxidation or dehydrogenation of the carbinol metabolite, 1''-hydroxybufuralol. researchgate.netnih.gov This metabolic step converts the secondary alcohol group on the ethyl side chain into a ketone. The relationship between these two metabolites is confirmed by chemical synthesis, where 1''-hydroxybufuralol diastereomers can be produced by the stereoselective reduction of 1''-oxobufuralol. nih.gov In vitro biotransformation studies using rat liver microsomal fractions have demonstrated the formation of 1''-Oxo-BF. researchgate.net
Activity of Metabolites
Several of bufuralol's metabolites are pharmacologically active. researchgate.netnih.gov Both 1''-hydroxybufuralol and 1''-oxobufuralol are known to possess beta-adrenoceptor blocking activity that is comparable to, or even higher than, the parent compound, bufuralol. researchgate.netnih.govontosight.ai
The pharmacological activity of the metabolites is also stereoselective. The metabolites originating from (1'S)-bufuralol, which include two active diastereomers (an alcohol and a ketone), are pharmacologically active. mdpi.com In contrast, the metabolites that are formed from (1'R)-bufuralol exhibit minimal or no beta-blocking activity. mdpi.comresearchgate.net
Excretion and Elimination Pathways
The elimination of bufuralol and its metabolites occurs through various excretion pathways. As a lipophilic compound, bufuralol is extensively metabolized into more hydrophilic substances to facilitate removal from the body. mdpi.com The hydroxylated and conjugated metabolites, being more water-soluble, are primarily excreted via the kidneys into the urine. mdpi.comnih.gov Studies have analyzed the urinary excretion of bufuralol metabolites to phenotype individuals based on their metabolic capacity. pharmgkb.orgeinsteinmed.edu The clearance of bufuralol can be influenced by renal function, underscoring the role of renal excretion in its elimination. In addition to urinary excretion, the elimination of glucuronide conjugates can also occur via bile. nih.gov
Genetic Polymorphism and Bufuralol Hydrochloride Metabolism
CYP2D6 Polymorphism and Metabolic Variation
The primary enzyme responsible for the metabolism of bufuralol is CYP2D6. caymanchem.com Genetic polymorphisms in the CYP2D6 gene are a major determinant of the metabolic fate of bufuralol. nih.gov
The activity of the CYP2D6 enzyme varies considerably among individuals, largely due to the extensive genetic polymorphism of the CYP2D6 gene. nih.govmdpi.com This enzyme is responsible for the metabolism of approximately 20-25% of clinically used drugs, although it constitutes only a small fraction of the total P450 content in the human liver. nih.govresearchgate.net The genetic variations in CYP2D6 can lead to a wide spectrum of metabolic capacities, from no enzyme activity to ultra-rapid metabolism. nih.gov This variability is a significant factor contributing to differing responses to drugs metabolized by CYP2D6, including bufuralol. nih.govnih.gov The metabolism of bufuralol has been shown to be a sensitive indicator for this pharmacogenetic variation. nih.govnih.gov
Over 100 different allelic variants of the CYP2D6 gene have been identified, each designated by a star (*) allele nomenclature. nih.gov These variants can result in enzymes with normal, decreased, increased, or no function. The functional consequences of these variants are often substrate-dependent. mdpi.com
Several studies have characterized the impact of specific CYP2D6 alleles on bufuralol metabolism. For instance, variants such as CYP2D610 and CYP2D617 have been shown to have decreased catalytic efficiency compared to the wild-type CYP2D61 allele. nih.gov In one study, the intrinsic clearance for bufuralol was significantly lower for CYP2D617 compared to CYP2D62. pharmgkb.org Another study found that the CYP2D610 allele had significantly decreased enzymatic activity and clearance of bufuralol. pharmgkb.org
Other variants like CYP2D634, CYP2D617-2, and CYP2D617-3 also exhibit reduced enzyme activity. nih.gov In contrast, the CYP2D653 variant has been identified as a higher-activity variant. nih.gov Some alleles, such as CYP2D614A, show no metabolic activity towards bufuralol, while others like CYP2D651 have very low activity. mdpi.com The E418K and R296C variants also lead to significant reductions in enzymatic activities, with the R296C mutation causing a more substantial decrease in catalytic efficiency for bufuralol 1'-hydroxylation. researchgate.net
The table below summarizes the effects of various CYP2D6 allelic variants on bufuralol metabolism based on in-vitro studies.
CYP2D6 Allele | Effect on Bufuralol Metabolism | Reference |
10 | Decreased enzyme activity and clearance. | nih.govpharmgkb.org |
17 | Decreased intrinsic clearance. | nih.govpharmgkb.org |
34 | Reduced enzyme activity. | nih.gov |
17-2 | Reduced enzyme activity. | nih.gov |
17-3 | Reduced enzyme activity. | nih.gov |
53 | Higher enzyme activity. | nih.gov |
14A | No metabolic activity. | mdpi.com |
51 | Very low metabolic activity. | mdpi.com |
E418K | 32% decrease in catalytic efficiency. | researchgate.net |
R296C | 91% reduction in catalytic efficiency. | researchgate.net |
29 | Decreased enzyme activity. | pharmgkb.org |
36 | No enzymatic activity. | pharmgkb.org |
37 | Significantly decreased enzymatic activity. | pharmgkb.org |
75 | Significantly decreased enzymatic activity. | pharmgkb.org |
96 | >90% decrease in catalytic activity. | pharmgkb.org |
98 | Decreased intrinsic clearance. | pharmgkb.org |
*114 | No enzymatic activity. | pharmgkb.org |
Based on their CYP2D6 genotype, individuals can be classified into different metabolic phenotypes. The primary categories are extensive metabolizers (EMs) and poor metabolizers (PMs). nih.gov EMs have at least one functional CYP2D6 allele, while PMs have two non-functional alleles, leading to a lack of functional CYP2D6 protein. nih.gov Intermediate metabolizers (IMs) and ultra-rapid metabolizers (UMs) are also recognized categories. oup.com
The metabolism of bufuralol differs significantly between these groups. In PMs, the plasma concentrations of bufuralol are considerably higher due to a marked decrease in hepatic first-pass metabolism. nih.govnih.gov This is characterized by a significant increase in the Michaelis constant (Km) and a decrease in the maximum velocity (Vmax) of bufuralol metabolism in liver microsomes of PMs. tandfonline.com The prevalence of the PM phenotype varies among different populations. For example, in Switzerland, the prevalence of poor metabolizers is reported to be 8%. nih.gov Bufuralol serves as a sensitive tool for distinguishing between extensive and poor metabolizers. nih.gov
Impact of CYP2D6 Allelic Variants on Bufuralol Metabolism
Other CYP Isoform Polymorphisms (CYP2C19, CYP1A2)
While CYP2D6 is the principal enzyme in bufuralol metabolism, other CYP isoforms may also play a role, albeit generally to a lesser extent. caymanchem.com Studies have indicated that CYP1A2 and CYP2C19 can also contribute to the 1'-hydroxylation of bufuralol in human liver microsomes. caymanchem.comcapes.gov.br The expression and activity of these enzymes are also subject to genetic polymorphisms. srce.hrnih.gov For instance, CYP2C19 is a highly polymorphic gene, which can influence the metabolism of its substrates. nih.gov However, the primary driver of variability in bufuralol metabolism remains the genetic polymorphism of CYP2D6.
Clinical Implications of Genetic Polymorphism in Drug Response
The genetic polymorphism of CYP2D6 has significant clinical implications for drugs metabolized by this enzyme, including bufuralol. The interindividual differences in metabolic capacity can lead to substantial variations in drug plasma concentrations and, consequently, in drug response and the potential for adverse effects. nih.gov For individuals classified as poor metabolizers, standard doses of a drug may lead to elevated plasma concentrations, increasing the risk of toxicity. nih.gov Conversely, ultra-rapid metabolizers might experience therapeutic failure due to rapid drug elimination.
Understanding an individual's CYP2D6 genotype can provide a basis for a more rational and personalized approach to drug therapy. amazonaws.com By identifying a patient's metabolic phenotype, it may be possible to adjust drug choices to optimize efficacy and minimize risks. nih.gov The study of these genetic variations is a cornerstone of pharmacogenetics, aiming to tailor medical treatment to the individual's genetic makeup. nih.gov
Drug Interactions and Bufuralol Hydrochloride
Cytochrome P450 Enzyme Inhibition and Induction
Bufuralol is extensively metabolized in the liver, with cytochrome P450 enzymes playing a crucial role. ncats.io Specifically, CYP2D6 is the primary enzyme responsible for the 1'-hydroxylation of bufuralol, a major metabolic pathway. ncats.ionih.gov Other enzymes, including CYP1A2 and CYP2C19, are also involved in its metabolism to a lesser extent. ncats.ionih.gov The activity of these enzymes can be modulated by co-administered drugs, leading to clinically significant drug-drug interactions. Inhibition of these metabolic pathways can lead to increased plasma concentrations of bufuralol, potentially enhancing its pharmacological effects and the risk of adverse reactions. researchgate.netmdpi.com Conversely, induction of these enzymes can accelerate bufuralol's metabolism, reducing its plasma concentrations and potentially diminishing its therapeutic efficacy. nih.gov
Inhibition of CYP2D6 by Quinidine
Quinidine, a class I antiarrhythmic agent, is a potent and well-characterized inhibitor of CYP2D6. le.ac.uknih.gov This inhibition significantly affects the metabolism of bufuralol. Research has demonstrated that quinidine can decrease the 1'-hydroxylation of bufuralol by at least 100-fold. le.ac.uknih.gov This potent inhibition is due to the high affinity of quinidine for the active site of the CYP2D6 enzyme. le.ac.uk
Studies have identified key amino acid residues within the CYP2D6 active site, such as Asp301 and Glu216, that are critical for quinidine binding. le.ac.uk Altering these residues through mutations can dramatically reduce quinidine's inhibitory effect on bufuralol metabolism. le.ac.uknih.gov The apparent dissociation constant (Kd) for quinidine binding to the wild-type CYP2D6 enzyme is in the range of 0.25-0.50 μM, highlighting its strong binding affinity. le.ac.uknih.gov
The clinical implication of this interaction is that co-administration of quinidine with bufuralol can lead to a significant increase in bufuralol plasma concentrations, thereby increasing the risk of dose-dependent side effects.
Effects on Metabolism of Co-administered Drugs
The interaction between bufuralol and the CYP450 system is bidirectional. Just as other drugs can affect bufuralol's metabolism, bufuralol and its metabolites can, in turn, influence the metabolism of other co-administered drugs that are substrates for the same enzymes. researchgate.netbiosynth.com Inhibition of CYP2D6 by bufuralol, for instance, could slow the metabolism of other CYP2D6 substrates, potentially leading to their accumulation and increased risk of toxicity. researchgate.net
The clinical significance of these potential interactions depends on several factors, including the therapeutic index of the co-administered drug and the extent of inhibition or induction. For drugs with a narrow therapeutic window, even minor changes in metabolism can have significant clinical consequences.
Pharmacodynamic Interactions with Other Adrenergic Agents
As a non-selective beta-adrenergic antagonist, bufuralol can have pharmacodynamic interactions with other drugs that act on the adrenergic system. mdpi.com These interactions are a result of their combined effects on adrenergic receptors.
For example, co-administration of bufuralol with other beta-blockers, such as propranolol, can lead to additive effects on heart rate and blood pressure. nih.gov A study in healthy volunteers demonstrated that both bufuralol and propranolol reduced exercise-induced tachycardia, and their effects were dose-dependent. nih.gov Combining such agents could lead to excessive bradycardia or hypotension.
Conversely, administering bufuralol with a beta-agonist would result in antagonistic effects, with bufuralol diminishing the therapeutic effect of the agonist. The clinical outcome of such an interaction would depend on the relative doses and receptor affinities of the two drugs.
Receptor-Mediated Drug-Drug Interactions
Receptor-mediated drug-drug interactions occur when two or more drugs compete for the same receptor site, leading to altered pharmacological responses. Bufuralol, acting on beta-1 and beta-2 adrenergic receptors, can interact with other drugs that target these receptors. ncats.iomdpi.com
An example of a potential receptor-mediated interaction is the co-administration of bufuralol with other beta-adrenergic antagonists. ualberta.ca This can lead to a more pronounced blockade of beta-receptors than would be achieved with either drug alone. This is particularly relevant given that many beta-blockers are administered as racemic mixtures, with the different enantiomers potentially having different affinities for the receptor. ualberta.ca
Preclinical and Clinical Research Methodologies
In Vitro Experimental Models
In vitro experimental models are fundamental in characterizing the metabolic pathways of drug candidates like bufuralol hydrochloride. These models allow for the investigation of specific enzymes and cellular processes involved in drug metabolism in a controlled environment.
Human Liver Microsomal Studies
Human liver microsomes (HLMs) are subcellular fractions of the liver that are enriched with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. acs.org They are a standard tool for studying the metabolism of new chemical entities.
Studies using HLMs have been crucial in elucidating the metabolism of bufuralol. An in vitro assay was developed to measure the formation of 1'-hydroxy-bufuralol, the primary metabolite of bufuralol, in HLMs. nih.gov This assay demonstrated that the formation of the metabolite follows Michaelis-Menten kinetics. nih.gov In two different human liver samples, the apparent Michaelis constant (KM) values were 61 and 171 µmol/L, and the maximum velocity (Vmax) values were 3.2 and 5.8 nmol of 1'-hydroxy-bufuralol per mg of microsomal protein per hour, respectively. nih.gov Across thirty-two different liver samples, the average Vmax was 4.2 ± 1.0 (SD) nmol/mg protein/h. nih.gov
Further research with HLMs has shown that the 1'-hydroxylation of bufuralol is primarily catalyzed by CYP2D6. nih.gov This was confirmed through inhibition studies using quinidine, a known selective inhibitor of CYP2D6. researchgate.net Additionally, these studies identified other minor metabolites, such as 4- and 6-hydroxybufuralol, and suggested that their formation is catalyzed by CYP1A2. nih.gov The stereoselectivity of bufuralol metabolism has also been investigated using HLMs, revealing that the formation of different diastereomers of 1"-hydroxybufuralol can be influenced by which CYP enzyme, CYP2D6 or CYP2C19, is more active in the specific liver sample. researchgate.net For instance, in the presence of human liver microsomes, the (1'R)-enantiomer of bufuralol is hydroxylated about 2.5 times more rapidly than the (1'S)-enantiomer. researchgate.net
Table 1: Kinetic Parameters of Bufuralol 1'-Hydroxylation in Human Liver Microsomes
Liver Sample | Apparent KM (µmol/L) | Vmax (nmol/mg protein/h) |
Sample 1 | 61 | 3.2 |
Sample 2 | 171 | 5.8 |
Average (n=32) | - | 4.2 (± 1.0 SD) |
Recombinant Human CYP Enzyme Systems
To pinpoint the specific roles of individual CYP enzymes in bufuralol metabolism, researchers utilize recombinant human CYP enzyme systems. These systems involve expressing a single human CYP enzyme in a cellular system that does not naturally produce it, such as insect cells or bacteria. nih.govportlandpress.com
Studies with recombinant enzymes have definitively confirmed that CYP2D6 is the principal enzyme responsible for bufuralol 1'-hydroxylation. nih.govcaymanchem.com Recombinant CYP2D6 expressed in human lymphoblast cell lines was shown to catalyze only this specific reaction. nih.gov Furthermore, investigations using baculovirus-expressed CYP2C19 revealed that this enzyme can also metabolize bufuralol to 1'-hydroxybufuralol, although with a higher apparent KM (36 µM) and a 37-fold lower intrinsic clearance compared to recombinant CYP2D6. nih.gov The involvement of CYP1A2 in the formation of 1'-, 4-, and 6-hydroxybufuralol has also been demonstrated using purified recombinant P450 1A2 expressed in E. coli. nih.gov
Inhibition studies with recombinant enzymes have provided further insights. For example, the classic CYP2D6 inhibitor quinidine did not inhibit CYP2C19-catalyzed bufuralol metabolism, whereas ticlopidine, an inhibitor of both CYP2C19 and CYP2D6, inhibited bufuralol 1'-hydroxylation by both enzymes with similar potency. nih.gov
Table 2: Kinetic Parameters of Bufuralol 1'-Hydroxylation by Recombinant CYP Enzymes
CYP Enzyme | Apparent KM (µM) | Relative Intrinsic Clearance |
CYP2D6 | ~5 | High |
CYP2C19 | 36 | 37-fold lower than CYP2D6 |
CYP1A2 | 145 (in presence of S-mephenytoin and quinidine in HLMs) | Low |
Cell-Based Assays (e.g., HepG2 cells)
Cell-based assays, particularly using the human hepatoma cell line HepG2, provide a more integrated model of hepatic metabolism, as they contain a variety of drug-metabolizing enzymes and cofactors in a cellular context. mdpi.com
To overcome the low expression of native CYPs in HepG2 cells, researchers have developed transformants that stably express specific human CYP subtypes. herabiolabs.com For instance, a HepG2 cell line expressing human CYP2D6 (Hepc/2D6.39) has been used to study bufuralol 1'-hydroxylation. herabiolabs.com In these cells, the hydroxylation of bufuralol was shown to be inhibited by the CYP2D6-specific inhibitor quinidine. herabiolabs.com
More advanced models involve knocking in multiple CYP and other drug-metabolizing enzyme genes into HepG2 cells. mdpi.com One such model, CYPs–UGT1A1 KI-HepG2 cells, which express several key CYPs including CYP2D6, has been used to evaluate the metabolism of bufuralol. mdpi.comresearchgate.net The activity of CYP2D6 in these cells was confirmed by quantifying the formation of 1'-hydroxy bufuralol and its inhibition by terbinafine. researchgate.net These engineered cell lines offer a valuable platform for studying drug-drug interactions and predicting metabolic profiles. mdpi.com
In Vivo Animal Models
Rodent Studies (e.g., Rats, Guinea Pigs)
Rodent models, particularly rats, have been extensively used in the preclinical evaluation of bufuralol. glpbio.com In reserpinized rats, bufuralol demonstrated some intrinsic sympathomimetic activity, a property not observed with propranolol. glpbio.com
Studies on bufuralol metabolism in different rat strains have revealed significant variations. For example, female DA and Fischer 344 rats show differences in the kinetics of bufuralol 1'-hydroxylase activity. nih.gov While both strains exhibit two components of this enzyme activity, the Vmax and KM values for each component differ between the strains. nih.gov Interestingly, the difference in activity between the strains is dependent on the bufuralol concentration. nih.gov It has been concluded that the primary cytochrome P-450 isozyme responsible for bufuralol 1'-hydroxylation in rats is different from the one that metabolizes debrisoquine. nih.gov The skin of rats and guinea pigs has also been studied as a site of xenobiotic metabolism, including reactions prototypical for enzymes like CYP2D6. nih.gov
Other Mammalian Models (e.g., Cats, Dogs, Rhesus Monkey)
A variety of other mammalian models have been employed to characterize the effects of bufuralol. In anesthetized cats and dogs, both bufuralol and its primary metabolite, carbinol, have been shown to be nonselective beta-adrenoceptor antagonists. nih.gov Bufuralol's potency was found to be comparable to propranolol, while the carbinol metabolite was six times more potent. nih.gov In anesthetized cats, intravenous administration of bufuralol led to a decrease in mean arterial blood pressure and an increase in abdominal aortic blood flow. caymanchem.com In conscious dogs, bufuralol produced tachycardia. nih.gov
Comparative studies of in vitro metabolism in hepatic subcellular fractions from humans, cynomolgus monkeys, rhesus monkeys, and beagle dogs have been conducted. researchgate.net These studies found that hepatic subcellular fractions from both cynomolgus and rhesus monkeys exhibited significantly higher bufuralol 1'-hydroxylase activity compared to humans. researchgate.net The metabolism of bufuralol has also been investigated in the intestine and liver of rhesus monkeys, showing that the metabolism mediated by NADPH exhibits biphasic kinetics. medchemexpress.com In cynomolgus monkeys, a significant correlation has been observed between bufuralol 1'-hydroxylation and dextromethorphan O-demethylation in liver microsomes, both of which are markers for CYP2D activity. researchgate.net
Table 3: Comparative Bufuralol 1'-Hydroxylase Activity in Liver Microsomes
Species | Relative Bufuralol 1'-Hydroxylase Activity |
Human | Baseline |
Cynomolgus Monkey | Significantly Higher than Human |
Rhesus Monkey | Significantly Higher than Human |
Beagle Dog | Data not specified for direct comparison |
Analytical Techniques for Bufuralol and Metabolite Quantification
The accurate quantification of bufuralol and its metabolites in biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. To this end, researchers have developed and validated several sophisticated analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
A sensitive and selective HPLC method has been developed for the simultaneous determination of bufuralol enantiomers in plasma and pharmaceutical formulations. nih.gov This method utilizes a vancomycin macrocyclic antibiotic chiral stationary phase (CSP), specifically Chirobiotic V, with UV detection. nih.govresearchgate.net The separation is achieved using a polar ionic mobile phase. nih.govresearchgate.net This technique has proven to be highly specific, with no interference from other co-formulated compounds. nih.govresearchgate.net
Below is a table summarizing the validation parameters for the chiral HPLC method for bufuralol enantiomers in human plasma.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of bufuralol and its metabolites. This technique offers high throughput and is crucial for various in vitro and in vivo studies, including the investigation of drug-drug interactions and metabolic profiling. uj.edu.plnih.gov
LC-MS/MS methods have been developed for the simultaneous determination of multiple cytochrome P450 (CYP) substrate metabolites, including 1'-hydroxybufuralol, the major metabolite of bufuralol. uj.edu.plnih.gov These assays typically utilize a fast gradient elution on a suitable analytical column, with detection performed in selected reaction monitoring (SRM) mode. uj.edu.plnih.gov This approach allows for the rapid and accurate quantification of metabolites from complex biological matrices like human liver microsomes. nih.gov
The use of a cocktail of substrates for different CYP enzymes allows for the efficient screening of potential inhibitors and the characterization of an individual's metabolic phenotype. nih.gov The validation of these LC-MS/MS methods has shown them to be in good agreement with results obtained from single-substrate incubations. nih.gov
Clinical Study Design Considerations
The design of clinical studies for this compound must take into account its pharmacodynamic and pharmacokinetic properties, as well as the significant influence of genetic factors on its metabolism.
Pharmacodynamic and Pharmacokinetic Studies in Human Subjects
Pharmacodynamic and pharmacokinetic studies in human subjects are essential to characterize the clinical effects and disposition of bufuralol. These studies have provided valuable insights into its potency, duration of action, and metabolic profile.
Early clinical studies in human volunteers involved double-blind, placebo-controlled designs to assess the effects of single oral doses of bufuralol on exercise-induced tachycardia. nih.govnih.gov These studies demonstrated that bufuralol is a potent beta-adrenoceptor antagonist with a long duration of action. nih.govnih.gov Plasma concentrations of bufuralol and its major metabolites were measured at various time points to correlate with the observed pharmacodynamic effects. nih.govnih.gov
These studies revealed a bimodal distribution in the metabolism of bufuralol, with some individuals exhibiting a significantly longer plasma elimination half-life for both the parent drug and its metabolites. nih.govnih.gov This observation was an early indicator of the role of genetic polymorphism in bufuralol's metabolism.
The table below presents key pharmacokinetic parameters of bufuralol observed in human subjects.
Considerations for Genetic Polymorphism in Clinical Trials
The metabolism of bufuralol is predominantly mediated by the cytochrome P450 enzyme CYP2D6, which is subject to significant genetic polymorphism. ncats.ioannualreviews.org This genetic variability leads to distinct phenotypes of drug metabolism, ranging from poor to ultrarapid metabolizers. nih.govmedscape.com Therefore, it is crucial to consider the genetic makeup of participants in clinical trials of bufuralol.
The existence of numerous CYP2D6 allelic variants can result in altered enzyme activity, affecting the pharmacokinetics and, consequently, the pharmacodynamics of bufuralol. nih.govdovepress.com Individuals with nonfunctional or reduced-function alleles (poor metabolizers) will exhibit higher plasma concentrations and a prolonged half-life of bufuralol, potentially leading to exaggerated pharmacological effects. medscape.com Conversely, individuals with multiple copies of the CYP2D6 gene (ultrarapid metabolizers) may have lower plasma concentrations and a reduced therapeutic response. medscape.com
Genotyping participants for CYP2D6 polymorphisms before or during clinical trials is a critical consideration. This allows for the stratification of subjects based on their metabolic capacity, enabling a more accurate assessment of the drug's efficacy and safety in different subpopulations. medscape.com Such pharmacogenetic approaches can help in personalizing therapy and avoiding adverse drug reactions. nih.gov The use of probe drugs like debrisoquine or dextromethorphan, which are also metabolized by CYP2D6, can be employed to phenotype individuals before enrolling them in a bufuralol trial. medscape.comnih.gov
Advanced Research Directions and Therapeutic Implications
Role of Mitochondrial CYP2D6 in Bufuralol Metabolism
Recent research has unveiled a significant role for Cytochrome P450 2D6 (CYP2D6) located within the mitochondria in the metabolism of bufuralol. nih.govresearchgate.net While CYP2D6 is predominantly known for its presence in the endoplasmic reticulum, its identification and activity in the mitochondria of human liver cells have opened new avenues for understanding drug metabolism and toxicity. nih.govresearchgate.net
Studies have demonstrated that mitochondria isolated from stable cell lines expressing CYP2D6 are proficient in the 1′-hydroxylation of bufuralol, a classic probe substrate for this enzyme. nih.gov The rate of mitochondrial CYP2D6-mediated bufuralol oxidation has been measured at 30.2 ± 0.53 pmol/min/nmol P450, a rate comparable to the microsomal rate of 27.7 ± 0.73 pmol/min/nmol P450. nih.gov This metabolic activity within the mitochondria is almost entirely attributable to CYP2D6, as it is nearly completely abolished by pre-incubation with a CYP2D6 inhibitory antibody. nih.govresearchgate.net
Table 1: Comparative Bufuralol 1′-Hydroxylation Activity
Cellular Fraction | Metabolic Rate (pmol/min/nmol P450) | Effect of CYP2D6 Inhibitory Antibody |
Mitochondria | 30.2 ± 0.53 | Almost complete elimination of activity |
Microsomes | 27.7 ± 0.73 | Almost complete elimination of activity |
Data sourced from studies on stable cell lines expressing CYP2D6. nih.gov
Chemoenzymatic Synthesis of Bufuralol Enantiomers for Research
The stereochemistry of bufuralol is critical to its pharmacological activity, making the synthesis of its individual enantiomers a key area of research. ubbcluj.rotaylorandfrancis.com The (S)-enantiomer is noted for being significantly more potent as a β-adrenergic receptor antagonist for treating hypertension, while the (R)-enantiomer can be utilized as a marker for hepatic activity. ubbcluj.roresearchgate.net Various chemoenzymatic strategies have been developed to produce these enantiomers with high purity. ubbcluj.roacs.orguniovi.es
One successful approach involves the lipase-catalyzed kinetic resolution of racemic intermediates. ubbcluj.rotaylorandfrancis.com For instance, the resolution of racemic 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol using lipase from Candida antarctica (CAL-B) and an acyl donor like vinyl dodecanoate can efficiently separate the enantiomers, providing access to both (R)- and (S)-bufuralol. taylorandfrancis.com Another method utilizes baker's yeast for the biotransformation of prochiral α-substituted 7-ethyl-benzofuran-2-yl-ethanones. ubbcluj.ro
Table 2: Chemoenzymatic Synthesis Approaches for Bufuralol Enantiomers
Method | Key Biocatalyst/Reagent | Intermediate Compound | Target Enantiomer(s) |
Baker's Yeast Biotransformation | Baker's Yeast | Prochiral α-substituted 7-ethyl-benzofuran-2-yl-ethanones | (R)- and (S)-Bufuralol |
Lipase-Catalyzed Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol | (R)- and (S)-Bufuralol |
Dynamic Kinetic Resolution (DKR) | Ruthenium catalyst and Enzyme | Racemic alcohol intermediate | (R)-Bufuralol |
Future Research on Novel Bufuralol Variants and Metabolism
Future research on bufuralol is increasingly focused on understanding the impact of genetic variations in metabolizing enzymes and exploring its metabolism by enzymes other than CYP2D6. nih.govnih.gov The high polymorphism of the CYP2D6 gene means that numerous variants exist, many of which can alter metabolic activity. nih.govnih.gov
Studies have identified novel CYP2D6 variants in specific populations, such as the Chinese population, and have characterized their enzymatic activity. nih.gov For example, an investigation of 22 novel CYP2D6 variants found that most exhibited significantly reduced catalytic activities for bufuralol 1'-hydroxylation compared to the wild-type enzyme. nih.gov Two variants, CYP2D6.92 and CYP2D6.96, were found to be catalytically inactive. nih.gov Such findings are crucial for advancing personalized medicine. nih.gov
Furthermore, research has revealed that bufuralol is not exclusively metabolized by CYP2D6. nih.govncats.io Other cytochrome P450 enzymes, including CYP2C19 and CYP1A2, have been shown to contribute to its metabolism, specifically the 1'-hydroxylation reaction. nih.gov While the intrinsic clearance of this reaction is significantly higher with CYP2D6, the involvement of other CYPs, particularly in individuals with deficient CYP2D6 activity, is an important area for further study. nih.gov This expanded understanding of bufuralol's metabolic pathways could lead to a more nuanced approach in its use as a research tool.
Table 3: Kinetic Parameters of Bufuralol 1'-Hydroxylation by Different CYP Isoforms
CYP Isoform | Apparent Km (μM) | Relative Intrinsic Clearance (vs. CYP2D6) |
Recombinant CYP2D6 | ~5.1 | 1 |
Recombinant CYP2C19 | 36 | 1/37 |
Recombinant CYP1A2 | 145 (in presence of inhibitors for other CYPs) | Not specified |
Km values are approximate and sourced from studies using recombinant enzymes. nih.gov
Development of Bufuralol as a Probe Substrate in Pharmacogenetics
Bufuralol hydrochloride is widely recognized and utilized as a probe substrate for assessing the activity of the CYP2D6 enzyme. medchemexpress.commedchemexpress.comxcessbio.com Its characteristic structure, featuring aromatic rings and a basic nitrogen, makes it a classic substrate for CYP2D6. medchemexpress.comxcessbio.com In the field of pharmacogenetics, bufuralol plays a pivotal role in phenotyping individuals based on their metabolic capacity, which is largely determined by their CYP2D6 genotype. nih.govbasicmedicalkey.com
The metabolism of bufuralol, primarily through 1'-hydroxylation, allows for the classification of individuals into different metabolizer groups: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultra-rapid metabolizers (UMs). nih.gov This classification is critical because CYP2D6 is responsible for the metabolism of approximately 20-25% of all clinically used drugs, and its activity is not inducible, making genetic polymorphisms the main source of interindividual variation. nih.govbasicmedicalkey.com
Bufuralol is used extensively in in vitro studies with human liver microsomes and cDNA-expressed CYP2D6 to investigate the functional consequences of different CYP2D6 alleles. nih.govnih.gov It is also used in in vivo phenotyping studies. nih.gov The development and application of analytical methods, such as high-performance liquid chromatography (HPLC) with fluorescence detection, have been crucial for accurately quantifying the metabolites of bufuralol in these enzymatic assays. nih.gov The continued use and refinement of bufuralol as a probe substrate will further enhance the ability to predict drug response and personalize medicine. nih.govbasicmedicalkey.com
Q & A
Q. What are the primary pharmacological mechanisms of Bufuralol hydrochloride, and how can its β-adrenoreceptor antagonism be experimentally validated?
this compound acts as a non-selective β-adrenoreceptor antagonist with partial agonist activity . To validate this:
- Use isolated tissue assays (e.g., guinea pig atria for β1-receptor activity or tracheal smooth muscle for β2-receptor effects) to measure changes in contraction force or relaxation.
- Compare dose-response curves with selective antagonists (e.g., propranolol) to confirm receptor specificity .
- Employ radioligand binding assays with labeled β-adrenergic ligands (e.g., [³H]-CGP-12177) to quantify receptor affinity (Kd values) .
Q. What analytical methods are recommended for quantifying this compound and its impurities in research samples?
- HPLC with UV detection (230 nm) is standard, using a C18 column and a mobile phase of phosphate–perchlorate buffer (pH 3.0) and acetonitrile (70:30 v/v) .
- For impurity profiling, prepare a sample solution at 0.5 mg/mL and use a gradient elution to separate degradation products (e.g., 1'-hydroxy bufuralol) .
- Validate methods per ICH guidelines (linearity: 80–120% of target concentration; precision: ≤2% RSD) .
Advanced Research Questions
Q. How can researchers address contradictory data in CYP2D6-mediated metabolism studies of this compound?
Bufuralol is a CYP2D6 probe substrate, but metabolic rates may vary due to genetic polymorphisms or assay conditions:
- Use deuterated internal standards (e.g., [²H9]-Bufuralol hydrochloride) to control for matrix effects in LC-MS/MS analyses .
- Compare results across in vitro systems: recombinant CYP2D6 enzymes vs. human liver microsomes (HLMs) to isolate enzyme-specific activity .
- Apply Michaelis-Menten kinetics to calculate Km and Vmax, ensuring substrate concentrations remain below enzyme saturation (≤10 µM) .
Q. What experimental design considerations are critical for assessing Bufuralol’s partial agonist activity in vivo?
- Animal models : Use anesthetized cats or rats to measure hemodynamic responses (e.g., mean arterial pressure, heart rate) at doses of 0.3–1 mg/kg IV .
- Include controls for endogenous catecholamines (e.g., administer reserpine to deplete norepinephrine stores) .
- Validate partial agonism by comparing Bufuralol’s efficacy to full agonists (e.g., isoproterenol) and antagonists (e.g., propranolol) in dose-response studies .
Q. How can researchers reconcile discrepancies in Bufuralol’s metabolic stability across different preclinical models?
- Perform cross-species comparisons (e.g., rat vs. human CYP2D6 activity) using HLMs or hepatocytes to identify interspecies variability .
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic data to in vivo scenarios .
- Analyze metabolite ratios (e.g., 1'-hydroxy bufuralol/bufuralol) as a marker of CYP2D6 activity .
Methodological Challenges
Q. What strategies improve the reproducibility of this compound’s β-blocking activity in cell-based assays?
- Standardize cell lines (e.g., CHO cells stably expressing β1/β2 receptors) and culture conditions (e.g., serum-free media 24h pre-experiment) .
- Use cAMP accumulation assays with FRET-based sensors to quantify receptor antagonism, normalizing data to forskolin-induced cAMP levels .
- Include positive controls (e.g., propranolol) in every assay plate to control for inter-experimental variability .
Q. How should researchers validate Bufuralol’s stability under various storage and experimental conditions?
- Conduct forced degradation studies : expose Bufuralol to heat (60°C/24h), light (1.2 million lux-hours), and acidic/alkaline conditions (pH 3–9) .
- Monitor degradation via HPLC peak purity (threshold: ≥99.0%) and mass spectrometry to identify breakdown products .
- Store lyophilized powder at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent effects of Bufuralol in preclinical studies?
- Apply non-linear regression (e.g., GraphPad Prism) to generate dose-response curves and calculate EC50/IC50 values with 95% confidence intervals .
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., sham vs. treated cohorts) .
- Report effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。